1-(2-Methoxyethoxy)-2-methyl-2-propanol
Overview
Description
1-(2-Methoxyethoxy)-2-methyl-2-propanol is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyethoxy)-2-methyl-2-propanol can be synthesized through the reaction of 2-methoxyethanol with 2-methyl-2-propen-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethoxy)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1-(2-Methoxyethoxy)-2-methyl-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various organic synthesis reactions due to its ability to dissolve both polar and non-polar substances.
Biology: Employed in the preparation of biological samples for analysis, as it can effectively dissolve biological membranes and other cellular components.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Applied in the production of paints, coatings, and cleaning agents due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-2-methyl-2-propanol involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt the hydrogen bonding network in water, allowing it to dissolve a wide range of substances. In biological systems, it can interact with lipid membranes, leading to increased permeability and solubilization of membrane-bound proteins and other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solvent properties but higher toxicity.
2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar applications but different molecular structure.
Uniqueness
1-(2-Methoxyethoxy)-2-methyl-2-propanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its lower toxicity compared to other glycol ethers also makes it a safer choice for various applications.
Properties
IUPAC Name |
1-(2-methoxyethoxy)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUWDFVMEASCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392933 | |
Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211321-90-3 | |
Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyethoxy)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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